molecular formula C9H10O3 B2448432 Methyl (S)-(+)-mandelate CAS No. 20698-91-3; 20698-91-3; 4358-87-6

Methyl (S)-(+)-mandelate

Cat. No.: B2448432
CAS No.: 20698-91-3; 20698-91-3; 4358-87-6
M. Wt: 166.176
InChI Key: ITATYELQCJRCCK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Enantiomerically Pure Compounds in Asymmetric Catalysis

The synthesis of single-enantiomer compounds is a cornerstone of modern chemical research and industry. numberanalytics.comnumberanalytics.com In the pharmaceutical sector, for instance, one enantiomer of a drug may possess the desired therapeutic effect, while the other could be inactive or even toxic. fiveable.me Asymmetric catalysis provides a powerful and economical means to achieve this selectivity. uwindsor.carsc.org By employing a small amount of a chiral catalyst, it is possible to generate large quantities of an enantiomerically enriched product. uwindsor.ca These catalysts, which can be metal complexes, organic molecules (organocatalysts), or enzymes, create a chiral environment that favors the formation of one enantiomer over the other. numberanalytics.comfiveable.me The ability to produce compounds with precise stereochemistry is also crucial in agrochemicals, where it can lead to increased potency and reduced environmental impact, and in materials science for the creation of materials with unique optical and electronic properties. numberanalytics.com

Overview of Methyl (S)-(+)-Mandelate as a Chiral Synthon

This compound, the methyl ester of (S)-mandelic acid, is a versatile and widely used chiral synthon. A chiral synthon is a building block that incorporates a pre-existing stereocenter, which can then be transferred to a new, more complex molecule. This compound is valued for its role as a chiral auxiliary and as a precursor in the synthesis of a variety of chiral compounds. rsc.orgresearchgate.net Its utility is demonstrated in its application in the synthesis of pharmaceuticals, flavors, and fragrances. chemimpex.com The compound's structure, featuring a hydroxyl group and an ester functionality attached to a stereogenic center bearing a phenyl group, allows for a range of chemical transformations.

Below is a table summarizing some of the key physicochemical properties of this compound:

PropertyValue
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance White to off-white crystalline powder
Melting Point 56-58 °C
Boiling Point 138 °C / 16 mmHg
Optical Rotation [α]20/D +144° (c=1 in methanol)
CAS Number 21210-43-5

Note: The data in this table is compiled from various sources. chembk.comechemi.comcymitquimica.comsigmaaldrich.com

The reactions involving this compound are diverse. The ester group can be hydrolyzed back to mandelic acid and methanol, while the hydroxyl group can undergo various transformations. smolecule.com For example, reduction of the ester can lead to the formation of chiral alcohols. researchgate.net The compound can also be used in the resolution of racemic mixtures, a process of separating enantiomers. chemimpex.com

Historical Context of Chiral Ester Synthesis and Its Evolution

The synthesis of chiral esters has a rich history intertwined with the development of asymmetric synthesis itself. Early methods often relied on the use of naturally occurring chiral starting materials, a strategy known as the "chiral pool" approach. rsc.orgacs.org This involved chemically modifying readily available chiral compounds, such as amino acids or sugars, to create the desired chiral ester.

A significant evolution in chiral ester synthesis came with the advent of chiral auxiliaries. This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is removed, leaving behind an enantiomerically enriched product. This approach, while effective, often requires stoichiometric amounts of the auxiliary and additional synthetic steps for its attachment and removal. icjs.us

The development of asymmetric catalysis revolutionized the field. Pioneers like Knowles, Noyori, and Sharpless developed transition metal catalysts with chiral ligands that could facilitate highly enantioselective reactions, including the synthesis of chiral esters, using only a small, substoichiometric amount of the catalyst. rsc.orgicjs.us More recently, the field of organocatalysis, which uses small organic molecules as catalysts, has further expanded the toolbox for synthesizing chiral esters with high enantiopurity. chiralpedia.com The evolution continues with ongoing research into more efficient, selective, and sustainable methods for creating these vital chemical entities. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITATYELQCJRCCK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Stereoselective Synthesis of Methyl S + Mandelate

Chemoenzymatic and Biocatalytic Approaches to Methyl (S)-(+)-Mandelate Synthesis

Chemoenzymatic and biocatalytic methods have emerged as powerful tools in organic synthesis, offering high enantioselectivity under mild reaction conditions. These approaches utilize enzymes or whole-cell systems to catalyze key stereoselective transformations.

Application of Oxidoreductases and Dehydrogenases in Enantioselective Reductions

The asymmetric reduction of prochiral ketones, such as methyl benzoylformate, is a direct and efficient route to chiral hydroxy esters like this compound. Oxidoreductases, particularly dehydrogenases, are well-suited for this transformation due to their high stereoselectivity.

Alcohol dehydrogenases (ADHs) have been successfully employed for the synthesis of chiral alcohols and hydroxy esters. For instance, a novel recombinant NAD(H)-dependent alcohol dehydrogenase from the thermophilic bacterium Thermus thermophilus HB27 has been shown to catalyze the enantioselective reduction of methyl benzoylformate. Another thermophilic NADH-dependent ADH has been used for the effective synthesis of methyl (R)-mandelate, demonstrating the potential of these enzymes for producing specific enantiomers. Furthermore, (R)-specific ADHs have been identified in strains of the genus Lactobacillus.

(S)-Mandelate dehydrogenase (MDH) from Pseudomonas putida, a flavin mononucleotide (FMN)-dependent enzyme, typically oxidizes (S)-mandelate to benzoylformate. However, the reverse reaction, the reduction of benzoylformate, can be harnessed for the synthesis of (S)-mandelate. Research has shown that methyl esters of (S)-mandelic acid are substrates for MDH, indicating the enzyme's potential in transformations involving the ester. The mechanism of MDH is believed to involve a carbanion/ene(di)olate intermediate rather than a direct hydride transfer.

Below is a table summarizing the application of various dehydrogenases in the synthesis of methyl mandelate (B1228975):

EnzymeSource OrganismSubstrateProduct EnantiomerKey Findings
Alcohol Dehydrogenase (ADH)Thermus thermophilus HB27Methyl BenzoylformateNot specified in snippetNovel recombinant enzyme with high enantioselectivity.
Alcohol Dehydrogenase (ADH)Thermophilic bacteriumMethyl Benzoylformate(R)-(-)-methyl-mandelateEffective synthesis with 92% enantiomeric excess (ee).
Alcohol Dehydrogenase (ADH)Lactobacillus sp.Ketones and ketoesters(R)-alcoholsIdentified as a source of (R)-specific ADHs.
(S)-Mandelate Dehydrogenase (MDH)Pseudomonas putidaThis compound (in oxidation)(S)-mandelateMethyl ester is a substrate; reaction proceeds via a carbanion intermediate.

Biomimetic Asymmetric Reduction Strategies

Inspired by biological systems, biomimetic asymmetric reduction has emerged as a promising field. These methods often employ synthetic analogs of the cofactor NAD(P)H. The development of chiral and regenerable NAD(P)H models has been a significant focus, enabling catalytic asymmetric reductions.

While direct applications to this compound synthesis are not extensively detailed in the provided search results, the principles are highly relevant. These strategies often involve a chiral NAD(P)H model in conjunction with a transfer catalyst, such as a Lewis acid, to reduce a wide range of substrates, including alkenes and imines, with high yields and enantioselectivities. The development of these biomimetic systems offers a potential alternative to enzymatic reductions for the synthesis of chiral molecules like this compound.

Enzymatic Esterification and Transesterification for this compound

Enzymatic esterification and transesterification are widely used methods for the kinetic resolution of racemic mixtures. Lipases are particularly effective for these transformations due to their broad substrate specificity and high enantioselectivity in non-aqueous media.

In the context of this compound, lipases can be used to selectively hydrolyze one enantiomer of racemic methyl mandelate, leaving the other enantiomer in high enantiomeric excess. For example, Novozym 435, a lipase (B570770) from Candida antarctica, has been shown to be effective in the hydrolysis of (R)-(-)-methyl mandelate, which would allow for the separation of the (S)-(+)-enantiomer. The enzymatic transesterification process can be influenced by various factors, including the choice of enzyme, solvent, and reaction conditions.

The following table highlights the use of lipases in the resolution of methyl mandelate:

EnzymeSource OrganismReaction TypeSelectivityReference
Novozym 435Candida antarcticaHydrolysisSelective for (R)-(-)-methyl mandelate
Lipozyme RM IMRhizomucor mieheiHydrolysisScreened for activity
Lipozyme TL IMThermomyces lanuginosusHydrolysisScreened for activity

Asymmetric Catalytic Synthesis of this compound

Asymmetric catalysis provides a powerful alternative to biocatalytic methods, employing chiral metal complexes or small organic molecules to induce enantioselectivity.

Chiral Ligand-Mediated Reductions

The enantioselective hydrogenation of methyl benzoylformate can be achieved using metal catalysts modified with chiral ligands. For example, a Pt-alumina catalyst modified with cinchonidine (B190817) and other related alkaloids has been used for the hydrogenation of methyl benzoylformate, achieving enantiomeric excesses in the range of 50-80%. Another study demonstrated the enantioselective hydrogenation of methyl benzoylformate on an Ag electrode with adsorbed cinchonine.

Asymmetric Esterification Techniques

The stereoselective synthesis of this compound through asymmetric esterification primarily involves enzymatic kinetic resolution. Lipases are the most commonly employed biocatalysts for this purpose due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity. The fundamental principle of kinetic resolution is the differential reaction rate of the two enantiomers of a racemic substrate with the enzyme, leading to the formation of an enantioenriched product and leaving the unreacted substrate enriched in the other enantiomer.

Two primary lipase-catalyzed strategies are utilized for resolving racemic mandelic acid or its derivatives: enantioselective esterification (or transesterification) and enantioselective hydrolysis.

Enantioselective Esterification/Transesterification: In this approach, racemic mandelic acid is esterified with an alcohol (like methanol) or transesterified with an acyl donor (like vinyl acetate) in a non-aqueous medium. The lipase selectively catalyzes the esterification of one enantiomer faster than the other. For instance, to obtain (S)-methyl mandelate, a lipase that preferentially acylates (S)-mandelic acid would be chosen. The reaction results in (S)-methyl mandelate and unreacted (R)-mandelic acid. Lipases can be highly effective in these reactions, which are governed by a Ping-Pong Bi-Bi type mechanism.

Enantioselective Hydrolysis: This is the reverse reaction, where a racemic ester, such as methyl mandelate, is hydrolyzed in an aqueous medium. The lipase selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. To produce (S)-(+)-methyl mandelate, a lipase that preferentially hydrolyzes (R)-(-)-methyl mandelate to (R)-(-)-mandelic acid is selected. This leaves the desired (S)-(+)-methyl mandelate in high enantiomeric excess. Novozym 435, an immobilized lipase B from Candida antarctica, is frequently reported as a highly effective catalyst for the hydrolysis of (R)-(-)-methyl mandelate.

The efficiency of these enzymatic resolutions is highly dependent on optimizing various parameters, including the choice of enzyme, solvent, acyl donor, temperature, and water activity.

Table 1: Performance of Various Lipases in the Kinetic Resolution of Mandelic Acid and its Esters

Enzyme SourceStrategySubstrateProductEnantiomeric Excess (ee)Conversion (%)Reference
Candida antarctica B (Novozym 435)Hydrolysis(R,S)-Methyl Mandelate(R)-Mandelic Acid78% (for acid)~50
Pseudomonas stutzeri LC2-8Esterification(R,S)-Mandelic Acid(R)-Methyl Mandelate>99% (for ester)49.8
Immobilized Lipase with MOFsTransesterification(R,S)-4-chloromandelic acid(S)-4-chloro-mandelic acid vinyl acetate98.7% (for product)47.6
Thermomyces lanuginosus (Lipozyme TL IM)Hydrolysis(R,S)-Methyl Mandelate(R)-Mandelic Acid--
Rhizomucor miehei (Lipozyme RM IM)Hydrolysis(R,S)-Methyl Mandelate(R)-Mandelic Acid--

Chemical Deracemization and Chiral Resolution Techniques for Methyl Mandelic Acid Precursors

To obtain enantiomerically pure this compound, it is often necessary to resolve its precursor, racemic mandelic acid. This is achieved through chiral resolution or more advanced deracemization techniques.

Chiral Resolution via Diastereomeric Salt Formation

A conventional method for separating enantiomers is through diastereomeric crystallization. This technique involves reacting the racemic mandelic acid with a single enantiomer of a chiral resolving agent (a chiral base) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. After separation, the desired enantiomer of mandelic acid is recovered by acidifying the isolated diastereomeric salt. Common chiral resolving agents for mandelic acid include (1R,2S)-(−)-ephedrine and (1R,2R)-diphenylethylenediamine ((1R,2R)-DPEN). A significant drawback of this method is its theoretical maximum yield of 50% for the desired enantiomer, as it only separates the existing enantiomers in the racemic mixture.

Dynamic Kinetic Resolution (DKR)

To overcome the 50% yield limitation of classical resolution, dynamic kinetic resolution (DKR) is employed. DKR combines the rapid, selective reaction of one enantiomer (kinetic resolution) with the continuous in situ racemization of the slower-reacting, undesired enantiomer. This continuous replenishment of the reactive enantiomer from the unreactive one allows for a theoretical yield of up to 100%.

A prominent application of this is the chemoenzymatic DKR of mandelic acid. This process integrates two key components:

Enzymatic Resolution: A highly enantioselective enzyme, such as a lipase, selectively esterifies the desired (S)-mandelic acid.

Racemization Catalyst: A catalyst is used to racemize the remaining (R)-mandelic acid back to a racemic mixture, making it available for the enzymatic esterification step. For mandelic acid, the enzyme mandelate racemase, particularly from Pseudomonas putida, is highly effective for this purpose.

Another DKR approach combines enzymatic racemization with diastereomeric salt crystallization. In this method, mandelate racemase continuously interconverts the enantiomers in an aqueous solution, while a chiral resolving agent, such as (1R,2R)-DPEN, selectively crystallizes with the target enantiomer (e.g., (R)-mandelic acid) as a less soluble diastereomeric salt, thereby shifting the equilibrium.

Table 2: Example of a DKR-based Resolution of Mandelic Acid

TechniqueKey ComponentsChiral Resolving AgentRacemization CatalystMax. Theoretical YieldReference
Diastereomeric CrystallizationRacemic Mandelic Acid, Chiral Base(1R,2S)-(−)-EphedrineNone50%
Chemoenzymatic DKRRacemic Mandelic Acid, Enzyme, Racemization CatalystN/A (Direct Esterification)Chemical Catalyst or Mandelate Racemase100%
Crystallization-Integrated DKRRacemic Mandelic Acid, Chiral Base, Racemization Enzyme(1R,2R)-DPENMandelate Racemase100%

Stereochemical Purity and Enantiomeric Excess Determination for Methyl S + Mandelate

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

Chromatographic methods are powerful tools for the separation of enantiomers, providing both qualitative and quantitative information about the stereochemical composition of a sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and thus, separation.

For the analysis of mandelic acid derivatives, chiral HPLC has proven to be an effective method for determining enantiomeric excess. rsc.org In one study, the enantiopurity of a commercial sample of S-mandelamide (S-MDM) was determined using a Lux Amylose-1 column. The mobile phase consisted of a hexane/isopropanol mixture (90:10) with a flow rate of 1 mL/min, and detection was performed at 210 nm. nih.gov The analysis revealed the commercial sample to be composed of 96% S-MDM and 4% R-MDM. nih.gov Another method for analyzing methyl mandelate (B1228975) involves using a Whelk-O 1 column with a mobile phase of (73/27) H₂O/CH₃CN + 0.1% HOAc at a flow rate of 1.0 mL/min and UV detection at 254 nm. registech.com

The choice of the chiral stationary phase is crucial for achieving successful enantiomeric separation. For mandelic acid, a chiral OD column has been used, and computational studies have been employed to understand the separation mechanism. nih.gov These studies predicted that the (R)-enantiomer would have a stronger binding energy to the stationary phase compared to the (S)-enantiomer, which is consistent with experimental observations where the (S)-enantiomer elutes first. nih.gov The enantiomeric excess of N-methyl-3R-hydroxy-3-phenylpropylamine S-(+)-mandelate salt has been determined to be as high as 99.9% using chiral HPLC. google.com

Table 1: HPLC Conditions for Enantiomeric Separation of Mandelic Acid Derivatives

ParameterMethod 1Method 2
Analyte S-MandelamideMethyl Mandelate
Column Lux Amylose-1Whelk-O 1, 5 µm, 25 cm x 4.6 mm
Mobile Phase Hexane/Isopropanol (90:10)(73/27) H₂O/CH₃CN + 0.1% HOAc
Flow Rate 1 mL/min1.0 mL/min
Detection 210 nmUV 254 nm
Reference nih.gov registech.com

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) with chiral stationary phases is another effective method for the enantiomeric separation of volatile compounds like methyl mandelate. This technique relies on the differential interaction of the enantiomers with a chiral stationary phase coated on the inside of a capillary column.

The enantiomers of methyl mandelate have been successfully separated using a β-cyclodextrin (Cyclodex B) chiral capillary column. ingentaconnect.comresearchgate.net Baseline separation was achieved at a column temperature of 118 °C and a carrier gas flow rate of 1 mL/min. ingentaconnect.comresearchgate.net Under these conditions, a separation factor (α) of 1.02 and a resolution (R) of 1.55 were obtained. ingentaconnect.comresearchgate.net Thermodynamic studies of this separation revealed that the process is enthalpy-driven, with the differential enthalpy-change (ΔΔH) and differential entropy-change (ΔΔS) between the enantiomers being -1.34 kJ·mol⁻¹ and -3.25 J·mol⁻¹·K⁻¹, respectively. ingentaconnect.comresearchgate.net

Another chiral stationary phase used for the GC analysis of methyl mandelate enantiomers is the Astec® CHIRALDEX™ G-TA. sigmaaldrich.com Using this column at an oven temperature of 140 °C with helium as the carrier gas, the S(+)-methyl mandelate elutes before the R(-)-methyl mandelate. sigmaaldrich.com The elution order of mandelic acid methyl ester enantiomers can be reversed on different types of cyclodextrin-based chiral stationary phases. For example, on a permethylated α-cyclodextrin (α-CD) stationary phase, the S-isomer elutes before the R-isomer, while on a permethylated γ-cyclodextrin (γ-CD) stationary phase, the elution order is reversed. mdpi.com

Table 2: GC Conditions for Enantiomeric Separation of Methyl Mandelate

ParameterMethod 1Method 2
Chiral Stationary Phase β-cyclodextrin (Cyclodex B)Astec® CHIRALDEX™ G-TA
Column Dimensions 30 m x 0.25 mm x 0.25 μm30 m x 0.25 mm I.D., 0.12 μm
Oven Temperature 118 °C140 °C
Carrier Gas -Helium
Flow Rate 1 mL/min-
Elution Order -1. S(+)-methyl mandelate2. R(-)-methyl mandelate
Separation Factor (α) 1.02-
Resolution (R) 1.55-
Reference ingentaconnect.comresearchgate.net sigmaaldrich.com

Advanced Spectroscopic Methods for Chiral Discrimination

Spectroscopic techniques offer alternative and often complementary approaches to chromatographic methods for determining stereochemical purity and absolute configuration.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents interact with the enantiomers to form diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum.

The use of chiral solvating agents is a rapid and convenient method as it does not require derivatization of the analyte. acs.orgunipi.it For instance, cinchona alkaloid dimers have been used as chiral solvating agents for the enantiospecific analysis of carboxylic acids. acs.org The interaction between the CSA and the enantiomers of the analyte leads to the formation of diastereomeric complexes, resulting in chemical shift non-equivalency (ΔΔδ) in the NMR spectrum. acs.org The magnitude of this separation allows for the quantification of each enantiomer.

Chiral derivatizing agents react with the enantiomers to form new diastereomeric compounds, which can then be distinguished by NMR. While this method requires an extra reaction step, it can lead to larger and more easily quantifiable signal separations. The use of phosphorus-containing chiral derivatizing agents is particularly advantageous due to the large chemical shift dispersion of the ³¹P nucleus, leading to rapid and clear interpretation of the spectra. bohrium.com

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for determining the absolute configuration of enantiomers by comparing the experimental CD spectrum with a theoretically calculated spectrum.

The CD spectrum of a molecule is highly sensitive to its three-dimensional structure. For mandelic acid, the CD spectrum is dominated by a band at 221 nm, which arises from the n → π* transition of the carboxyl chromophore. researchgate.net Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized light in the infrared region, can also be used. The methine-stretching VCD intensity in molecules like (S)-methyl-d₃ mandelate serves as a marker for both absolute configuration and solution conformation. acs.org

The absolute configuration of a chiral molecule can be predicted by comparing the experimental and theoretical optical rotation values and the electronic circular dichroism (ECD) spectrum. researchgate.net By comparing the experimental VCD spectrum of a compound with the spectra calculated for its possible stereoisomers, the correct absolute configuration can be assigned. researchgate.net

Methyl S + Mandelate As a Chiral Building Block in Complex Molecule Synthesis

Utilization in the Enantioselective Synthesis of Phosphonate (B1237965) Esters and Analogues

While not always incorporated into the final phosphonate product, methyl (S)-(+)-mandelate plays a critical role in the synthesis and characterization of chiral phosphonates. Its primary function is often as a chiral derivatizing agent to determine the enantiomeric purity and absolute configuration of synthesized α-hydroxyphosphonates. researchgate.net

In the stereoselective synthesis of chiral, non-racemic α-hydroxyphosphonates, for instance, the resulting products can be esterified with (S)-O-methylmandelic acid. The resulting diastereomeric esters exhibit distinct signals in ¹H and ³¹P NMR spectroscopy, which allows for the precise determination of the enantiomeric excess (ee) of the synthesized phosphonate. researchgate.net This analytical step is crucial for validating the effectiveness of an asymmetric synthesis.

Furthermore, the principles of chiral auxiliaries, pioneered with compounds like mandelic acid, are central to modern strategies for creating P-chiral phosphonates. wikipedia.org For example, recoverable chiral auxiliaries have been developed for the diastereoselective synthesis of α-substituted phosphonates, allowing for the construction of a chiral tertiary carbon center adjacent to the phosphorus atom with high diastereomeric ratios (up to 99:1). nih.gov After the desired stereocenter is set, the auxiliary can be removed by simple hydrolysis to yield the chiral phosphonic acid, demonstrating the "traceless" nature of this synthetic strategy. nih.gov

Applications in Asymmetric C-C Bond Formation Reactions

This compound and its derivatives have been successfully employed to induce asymmetry in various carbon-carbon bond-forming reactions. One notable application is in asymmetric Diels-Alder reactions, a powerful method for constructing six-membered rings. The fumarate (B1241708) of methyl (S)-mandelate has been used as a dienophile in an asymmetric [4+2] cycloaddition with an ortho-quinodimethane. cdnsciencepub.com This key reaction proceeded to form the desired endo cycloadduct, which served as a crucial intermediate in the total synthesis of the aryltetralin lignan, (–)-deoxysikkimotoxin. cdnsciencepub.com

In a different approach, rhodium(II) carboxylates derived from mandelic acid have been shown to be effective catalysts for the decomposition of α-diazoketones, leading to asymmetric C-C bond formation. Specifically, homochiral rhodium(II) mandelate (B1228975) has catalyzed intramolecular cyclopropanation reactions, demonstrating its ability to transfer chirality from the catalyst to the product. nih.gov

Additionally, methyl mandelate has been shown to be a compatible chiral substrate in modern C-C bond-forming reactions. For example, it was well-tolerated in a visible-light-promoted reaction where aryl diazonium salts reacted with carbon monoxide in the presence of a chiral alcohol to furnish the corresponding ester product in good yield. rsc.org

Role in the Synthesis of Stereodefined Heterocycles and Carbocycles

A significant application of this compound is its use as a chiral auxiliary in the dynamic kinetic resolution (DKR) of α-bromo esters to generate stereodefined heterocycles. semanticscholar.orgarkat-usa.org This strategy involves temporarily attaching the (S)-mandelate group to a racemic starting material to guide a subsequent nucleophilic substitution, thereby setting a new stereocenter with high selectivity.

In this process, an ester is formed between methyl (S)-mandelate and a racemic α-bromo acid. semanticscholar.org This diastereomeric mixture is then reacted with a nucleophile, such as an aryl or alkyl amine, in the presence of reagents like tetrabutylammonium (B224687) iodide (TBAI) and diisopropylethylamine (DIEA). semanticscholar.orgarkat-usa.org The α-bromo ester undergoes rapid epimerization under these conditions, while one diastereomer reacts preferentially with the nucleophile. This dynamic process funnels the racemic starting material into a single, highly enriched diastereomeric product.

This methodology has been successfully applied to the asymmetric synthesis of several classes of N-heterocycles:

Dihydroquinoxalinones: Reaction with various o-phenylenediamines provides dihydroquinoxalinones with high enantiomeric ratios (er) after cyclization. semanticscholar.org

Dihydrobenzoxazinones: Using o-aminophenol nucleophiles leads to the formation of dihydrobenzoxazinones, also with excellent stereocontrol. semanticscholar.org

Morpholin-2-ones: The reaction with N-substituted 2-aminoethanols provides substituted morpholin-2-ones with good diastereomeric ratios and enantiomeric ratios after spontaneous cyclization. arkat-usa.org

The results of these (S)-mandelate-mediated DKR reactions are summarized in the table below.

Nucleophile TypeResulting HeterocycleYield RangeDiastereomeric Ratio (dr) / Enantiomeric Ratio (er) RangeReference
Aryl Amines (o-phenylenediamines)Dihydroquinoxalinones71-89%up to 97:3 er semanticscholar.org
Aryl Amines (o-aminophenols)Dihydrobenzoxazinones68-80%up to 91:9 er semanticscholar.org
Alkyl Amines (N-substituted 2-aminoethanols)Morpholin-2-ones52-78%up to 95:5 er arkat-usa.org
Alkyl Amines (e.g., dibenzylamine)α-Amino Estersup to 81%up to 97:3 dr arkat-usa.org

Beyond heterocycles, mandelate-based auxiliaries are also used to synthesize carbocyclic structures. As mentioned previously, the asymmetric [4+2] cycloaddition utilizing the fumarate of methyl (S)-mandelate is a key step in synthesizing aryltetralin lignans, which feature a stereodefined carbocyclic core. cdnsciencepub.com

Derivatization Chemistry of this compound for Chiral Auxiliary Development

The development of chiral auxiliaries is a cornerstone of asymmetric synthesis, and mandelic acid was one of the earliest examples of such a reagent. wikipedia.org The principle involves the temporary covalent bonding of a chiral molecule to a substrate to direct a stereoselective transformation. This compound is readily derivatized to serve this purpose.

A prime example of this derivatization is its conversion into an α-bromo ester auxiliary. By reacting methyl (S)-mandelate with a racemic α-bromo acid (e.g., α-bromo-α-phenylacetic acid) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), a pair of diastereomeric esters is formed. semanticscholar.org This new chiral species is not the final target but a reactive intermediate designed to control the stereochemistry of a subsequent reaction.

The effectiveness of the (S)-mandelate-derived auxiliary is demonstrated in its application to dynamic kinetic resolution. semanticscholar.orgarkat-usa.org In these reactions, the chiral mandelate moiety creates a chiral environment that forces an incoming nucleophile to attack the rapidly epimerizing α-bromo center from a specific face, leading to high diastereoselectivity in the substitution product. semanticscholar.org A significant advantage of this approach is that the auxiliary can be easily cleaved from the product, often under mild conditions, to release the desired enantiopure compound and potentially recover the auxiliary. semanticscholar.orgprinceton.edu For instance, after the nucleophilic substitution, the mandelate auxiliary can be removed via simple treatment with a base like triethylamine (B128534) in methanol. semanticscholar.org

The table below details the diastereoselectivity achieved when using a methyl (S)-mandelate-derived α-bromo ester with various amine nucleophiles.

α-Substituent on Bromo EsterAmine NucleophileYieldDiastereomeric Ratio (dr)Reference
Phenylp-Anisidine95%95:5 semanticscholar.org
Phenylm-Anisidine80%96:4 semanticscholar.org
PhenylDibenzylamine81%97:3 arkat-usa.org
Ethylp-Anisidine83%95:5 semanticscholar.org
n-Butylm-Anisidine61%94:6 semanticscholar.org

This derivatization strategy highlights the power of using simple, readily available chiral molecules like this compound to control the synthesis of complex, stereodefined products.

Solid-Phase Organic Synthesis Applications utilizing this compound

While direct applications of this compound as a building block covalently attached to a solid support for traditional solid-phase organic synthesis (SPOS) are not widely documented, it is extensively used as a substrate in solid-phase biocatalysis. In this context, enzymes are immobilized on solid supports, and methyl mandelate is used as a substrate in solution to study or exploit the enzyme's activity and selectivity.

Lipases, such as those from Candida antarctica (CALB) and Thermomyces lanuginosus (TLL), have been immobilized on various solid supports like octyl agarose. nih.govnih.gov The hydrolytic activity of these immobilized enzymes is often tested using the enantiomers of methyl mandelate. nih.govnih.govufc.br These studies are crucial for several reasons:

Enzyme Characterization: They help characterize the enzyme's enantiospecificity, revealing its preference for hydrolyzing the (R)- or (S)-ester. nih.gov

Biocatalyst Optimization: The effect of chemical or physical modifications to the immobilized enzyme can be evaluated by measuring changes in activity towards methyl mandelate isomers. nih.gov

Kinetic Resolution: Such systems are foundational for developing large-scale enzymatic kinetic resolutions, where one enantiomer of racemic methyl mandelate is selectively hydrolyzed, allowing for the separation of the unreacted ester and the produced acid.

The table below shows the specific activity of various immobilized lipases towards (S)-methyl mandelate.

EnzymeSupport/ModificationSpecific Activity (U/g) vs (S)-Methyl MandelateReference
Lipase (B570770) from Thermomyces lanuginosus (TLL)Octyl Agarose3.2 nih.gov
Lipase B from Candida antarctica (CALB)Octyl Agarose~20 nih.gov
Lipase from Pseudomonas fluorescens (PFL)Octyl Agarose~0.012 frontiersin.org

Another novel solid-phase application involves the use of chiral metal-organic frameworks (MOFs). A homochiral MOF, termed a "chiral crystalline sponge," has been shown to selectively absorb guest molecules, including methyl mandelate, from a racemic mixture. ul.ie This selective inclusion allows for both the determination of the absolute structure of the guest molecule via X-ray crystallography and the enantiomeric separation of the racemate, representing an innovative solid-phase resolution technique. ul.ie

Mechanistic and Kinetic Studies of Reactions Involving Methyl S + Mandelate

Elucidation of Stereospecificity in Enzymatic and Biomimetic Transformations

The stereospecificity of enzymatic and biomimetic reactions involving Methyl (S)-(+)-mandelate is a key area of investigation, with significant implications for the synthesis of enantiomerically pure compounds.

Enzymatic Transformations:

Lipases are frequently employed for the stereospecific transformation of mandelate (B1228975) esters. The mechanism of stereospecificity lies in the three-dimensional structure of the enzyme's active site, which preferentially binds one enantiomer over the other. This preferential binding is governed by a combination of steric and electronic interactions between the substrate and the amino acid residues lining the active site.

In the case of lipase-catalyzed hydrolysis or transesterification of racemic methyl mandelate, the enzyme's active site, often described by a catalytic triad (B1167595) (e.g., Ser-His-Asp), is shaped in such a way that it can accommodate the (S)-enantiomer more effectively than the (R)-enantiomer, or vice versa, depending on the specific lipase (B570770). For instance, the binding pocket may have a large hydrophobic pocket that accommodates the phenyl group, a smaller pocket for the methyl group, and a specific site for hydrogen bonding with the hydroxyl group. The precise orientation required for the nucleophilic attack by the serine residue of the catalytic triad on the carbonyl carbon of the ester is only achieved, or is achieved much more rapidly, with the preferred enantiomer. This lock-and-key or induced-fit model explains the high enantioselectivity observed in these enzymatic reactions.

Biomimetic Transformations:

Biomimetic approaches aim to replicate the high selectivity of enzymes using smaller, synthetic molecules. One notable example is the biomimetic reduction of methyl benzoylformate to methyl mandelate using NADH models. The stereoselectivity in these reactions is achieved by designing chiral NADH mimics that create a chiral environment around the reacting molecules. The transfer of a hydride from the NADH model to the prochiral ketone is directed to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the corresponding alcohol. The presence of a chiral scaffold on the NADH model and the coordination of the substrate to a metal ion, which acts as a Lewis acid, are crucial for achieving high stereoselectivity.

The table below summarizes key findings from studies on the stereospecific transformations of mandelate derivatives.

TransformationCatalyst/ReagentSubstrateProductKey Mechanistic Insight
HydrolysisLipase (e.g., from Candida rugosa)Racemic methyl mandelate(R)-Mandelic acid and (S)-Methyl mandelateThe active site of the lipase preferentially binds and hydrolyzes the (R)-enantiomer, leaving the (S)-enantiomer unreacted.
TransesterificationLipase (e.g., Novozym 435)Racemic methyl mandelate and an acyl donorAcylated (R)-methyl mandelate and (S)-Methyl mandelateThe enzyme's active site accommodates the (R)-enantiomer for acylation at a much faster rate than the (S)-enantiomer.
ReductionChiral NADH modelMethyl benzoylformateThis compoundThe chiral environment created by the NADH model directs the hydride transfer to one face of the prochiral ketone.

Reaction Mechanism Analysis of Condensation Reactions with this compound

Condensation reactions are fundamental in carbon-carbon bond formation. While specific studies on Knoevenagel or Aldol-type condensations directly utilizing the methine proton of this compound are not widely reported due to the lower acidity of this proton compared to α-protons of 1,3-dicarbonyl compounds, related condensation reactions involving mandelate derivatives have been investigated.

One relevant study involves the reactivity of a Methyl Mandelate−Ti(IV)-enediolate. researchgate.net In this case, the methyl mandelate is first converted into a titanium enediolate, which then acts as a nucleophile in subsequent condensation reactions. The mechanism of these reactions is analogous to that of other metal enolates.

Aldol-Type Condensation:

In the presence of an aromatic aldehyde (ArCHO), the Methyl Mandelate−Ti(IV)-enediolate undergoes a syn-diastereoselective aldol (B89426) condensation. researchgate.net The reaction proceeds through a Zimmerman-Traxler-like six-membered chair transition state. The titanium atom coordinates to the carbonyl oxygen of the aldehyde, bringing the two reactants into close proximity. The enediolate then attacks the aldehyde carbonyl carbon, forming a new carbon-carbon bond. The stereochemistry of the product is determined by the relative orientation of the substituents on the chair-like transition state, which minimizes steric interactions.

Mannich-Type Condensation:

When both an aromatic aldehyde and an amine (e.g., PhNH2) are present, the Methyl Mandelate−Ti(IV)-enediolate participates in a Mannich-type syn-diastereoselective reaction. researchgate.net In this case, the aldehyde and amine first react to form an imine in situ. The titanium enediolate then attacks the electrophilic carbon of the imine, again likely proceeding through a highly organized transition state to afford the syn-diastereomer as the major product.

The general mechanism for these condensation reactions is outlined below:

Formation of the Nucleophile: this compound is deprotonated at the α-carbon to form a nucleophilic enolate. In the specific case mentioned, this is a titanium enediolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone (Aldol) or the carbon of an imine (Mannich).

Protonation: The resulting alkoxide or amide anion is protonated upon workup to yield the final β-hydroxy ester or β-amino ester product.

Kinetic Resolutions and Their Mechanistic Implications

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture based on the differential rates of reaction of the enantiomers with a chiral catalyst or reagent. Lipase-catalyzed kinetic resolutions of racemic methyl mandelate are widely studied and serve as a prime example of this methodology.

The fundamental principle behind the kinetic resolution of racemic methyl mandelate is that the enzyme catalyzes the reaction of one enantiomer at a significantly higher rate than the other. For example, in a lipase-catalyzed hydrolysis, the enzyme might selectively hydrolyze (R)-methyl mandelate to (R)-mandelic acid, leaving behind unreacted (S)-methyl mandelate.

Mechanistic Implications:

The efficiency of a kinetic resolution is quantified by the selectivity factor (E), which is the ratio of the rates of reaction of the two enantiomers (E = k_fast / k_slow). A high E value indicates a large difference in the activation energies for the reactions of the two enantiomers with the enzyme.

The mechanistic implications of a successful kinetic resolution are deeply rooted in the principles of enzyme-substrate interactions:

Differential Binding Affinities: The enzyme's chiral active site exhibits different binding affinities for the two enantiomers. The enantiomer that fits better into the active site (the "fast-reacting" enantiomer) forms a more stable enzyme-substrate complex, leading to a lower activation energy for the subsequent chemical transformation.

Transition State Stabilization: The enzyme stabilizes the transition state of the reaction for the preferred enantiomer to a greater extent than for the non-preferred enantiomer. This differential stabilization is a key contributor to the rate enhancement and selectivity. The arrangement of amino acid residues in the active site provides specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that lower the energy of the transition state for the favored enantiomeric pathway.

Steric Hindrance: The non-preferred enantiomer may experience steric hindrance within the active site, preventing it from adopting the optimal conformation for reaction. This steric clash raises the energy of the transition state, thus slowing down its rate of reaction.

The data below illustrates the typical outcomes of a lipase-catalyzed kinetic resolution of racemic methyl mandelate.

Enzyme SourceReaction TypeFast-Reacting EnantiomerEnantiomeric Excess of Product (ee_p)Enantiomeric Excess of Substrate (ee_s)Conversion (%)
Pseudomonas cepacia LipaseHydrolysis(R)-methyl mandelate>95%>95%~50
Candida antarctica Lipase B (Novozym 435)Acylation(R)-methyl mandelate>99%>99%~50

These kinetic resolutions provide strong evidence for the highly specific and well-defined nature of the enzyme's active site. The ability to selectively transform one enantiomer in the presence of its mirror image underscores the remarkable molecular recognition capabilities of enzymes, a phenomenon that has profound implications for the asymmetric synthesis of chiral molecules.

Computational Chemistry and Theoretical Modeling of Methyl S + Mandelate

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has been instrumental in elucidating the reaction mechanisms involving methyl mandelate (B1228975). One notable study investigated the gas-phase elimination kinetics of racemic methyl mandelate, which decomposes to yield benzaldehyde (B42025), methanol, and carbon monoxide. nih.govacs.org This reaction was found to be homogeneous, unimolecular, and to follow first-order kinetics within a specific temperature and pressure range. nih.gov

Theoretical calculations using various DFT functionals, including B3LYP, B3PW91, MPW1PW91, and PBEPBE, were performed to model the reaction. nih.gov The results indicated a two-step, concerted, nonsynchronous mechanism. nih.gov The rate-determining step is the formation of an unstable α-lactone intermediate and methanol. nih.govacs.org This intermediate then rapidly decarbonylates to produce benzaldehyde and carbon monoxide. nih.govacs.org

The calculations revealed that the transition state is "late," meaning its structure more closely resembles the α-lactone intermediate than the initial methyl mandelate reactant. nih.gov Intrinsic Reaction Coordinate (IRC) calculations confirmed that the identified transition state structure correctly connects the reactant (methyl mandelate) with the products (methanol and the α-lactone intermediate). acs.org

A comparison of the different DFT functionals showed that PBEPBE provided the best agreement with experimental values for activation energy and enthalpy. However, the MPW1PW91 functional was more accurate in describing the entropy of activation. nih.gov Other functionals like B3LYP and B3PW91 tended to overestimate the reaction barrier. acs.org

Table 1: Comparison of Experimental and Theoretical Kinetic Parameters for the Decomposition of Methyl Mandelate

ParameterExperimental ValueCalculated Value (PBEPBE)Calculated Value (MPW1PW91)
Activation Energy (kJ/mol)206.5 ± 1.9In reasonable agreementOverestimates barrier
Enthalpy of Activation (kJ/mol)In reasonable agreementIn reasonable agreementOverestimates barrier
Entropy of Activation-Less adequateMore adequate

This table compiles data from a study on the gas-phase elimination kinetics of methyl mandelate, highlighting the performance of different DFT functionals. nih.govacs.org

Molecular Dynamics Simulations of Chiral Recognition and Interactions

Molecular dynamics (MD) simulations have been crucial in understanding the chiral recognition mechanisms involving methyl mandelate enantiomers. These studies often focus on the interaction of methyl mandelate with chiral selectors, such as cyclodextrins or polysaccharide-based sorbents, which are commonly used in chiral chromatography.

One study employed semiempirical PM3 and ONIOM (B3LYP/6-31G(d):PM3) methods to simulate the host-guest interactions between permethylated β-cyclodextrin (PM-β-CD) and the enantiomers of methyl mandelate ((R/S)-MMA). nih.gov The simulations revealed that the most stable structures for the two complexes are different. The benzene (B151609) ring of the (R)-enantiomer is positioned horizontally near the wider edge of the cyclodextrin (B1172386) cavity, whereas the aromatic ring of the (S)-enantiomer is more deeply included within the hydrophobic cavity. nih.gov

Natural Bond Orbital (NBO) analysis indicated that the primary driving forces for the inclusion process are a combination of hydrogen bonding, dipole-dipole interactions, charge-transfer, and hydrophobic interactions. nih.gov The study found that the stabilization energy for the (R)-MMA/PM-β-CD complex is lower than that of the (S)-MMA/PM-β-CD complex, providing a basis for the chiral recognition. nih.gov The chiral environment provided by the C2 and C3 atoms of the glucose units in the cyclodextrin plays a significant role in this discrimination. nih.gov

Another investigation focused on the chiral recognition mechanism of methyl mandelate and other acyloin-containing solutes on amylose (B160209) tris[(S)-α-methylbenzylcarbamate] (AS), a widely used chiral sorbent. nih.gov Through a combination of IR spectroscopy, DFT simulations, and MD "docking" simulations, a general mechanism was proposed. nih.gov A strong, non-enantioselective hydrogen bond forms between the hydroxyl group of the solute and the carbonyl group of the sorbent, acting as an "anchor." nih.gov A second, weaker hydrogen bond forms preferentially between the carbonyl group of the (R)-enantiomer and the NH group of the sorbent. nih.gov The (S)-enantiomer is sterically hindered from forming this second bond. nih.gov The enantioselectivity was also found to correlate with the rigidity of the solute molecule. nih.gov

Prediction of Spectroscopic Properties and Absolute Configuration

Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to determine the absolute configuration of chiral molecules like methyl (S)-(+)-mandelate. Techniques such as calculating optical rotation (OR) and electronic circular dichroism (ECD) spectra are commonly employed. researchgate.net

The chiroptical response of a molecule, particularly its ECD spectrum, is highly sensitive to its environment, including the solvent. researchgate.net For mandelic acid and its derivatives, the presence of the phenyl chromophore results in distinct CD and anisotropy spectra in the near-ultraviolet region. researchgate.net

Vibrational circular dichroism (VCD) in the CH- and OH-stretching regions has also been used to study the solution conformations of methyl mandelate and related molecules. acs.org For (S)-methyl-d3 mandelate, the methine-stretching VCD intensity serves as a marker for both its absolute configuration and its conformation in solution. acs.org Ab initio calculations of geometries, vibrational frequencies, and VCD intensities help to identify the most abundant conformers in solution and correlate the observed VCD signals with specific molecular conformations. acs.org

In Silico Screening for Novel Catalysts and Reactants

Computational screening, or in silico screening, is an efficient strategy for discovering new catalysts and optimizing reaction conditions for the synthesis of chiral compounds like this compound. This approach can accelerate the development of new synthetic routes and improve the efficiency and selectivity of existing ones.

For instance, in the context of biocatalysis, computational methods are used in modern protein engineering to design and optimize enzymes. nih.gov This can involve in silico design to enhance properties such as substrate specificity and enantioselectivity for enzymes like lipases or alcohol dehydrogenases, which are used in the synthesis and resolution of mandelate esters. nih.govfrontiersin.org

In one application, the asymmetric hydrogenation of methyl benzoylformate to produce methyl mandelate was studied using a rhodium-based catalyst. acs.org Computational modeling helps to understand the competing reaction pathways that lead to the (S) and (R) enantiomers. By understanding how the catalyst orients on a support material like silica, it may be possible to eliminate certain pathways, thereby enhancing the enantiomeric excess of the desired product. acs.org

Furthermore, in silico screening can be applied to entire libraries of potential reactants or catalysts. For example, DNA-encoded libraries allow for the "barcoding" of reactants, facilitating high-throughput screening for new chemical transformations. nih.gov While not a direct study on this compound, these advanced screening methodologies represent the future of discovering novel synthetic pathways for such chiral molecules.

Future Directions and Emerging Research Avenues for Methyl S + Mandelate

Development of Sustainable and Green Chemistry Routes

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are central to the future of Methyl (S)-(+)-mandelate synthesis. arkat-usa.org Traditional chemical syntheses often rely on hazardous reagents and generate significant waste. arkat-usa.org Future research is increasingly focused on developing more sustainable pathways that are both environmentally friendly and economically viable.

One promising avenue is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild conditions. mdpi.com For instance, the production of the precursor, (S)-mandelic acid, can be achieved from various starting materials like styrene, L-phenylalanine, glucose, or glycerol (B35011) through engineered enzyme cascades. researchgate.netnih.gov This avoids the use of toxic cyanide, which is common in traditional chemical synthesis. nih.gov

Key areas of development in green chemistry routes include:

Renewable Feedstocks: Shifting from petrochemical-based starting materials to renewable resources is a core principle of green chemistry. Research into producing mandelic acid and its esters from biomass-derived sources, such as glucose, using genetically modified microorganisms like Saccharomyces cerevisiae, is an active area of investigation. researchgate.netwikipedia.org

Safer Solvents: The replacement of volatile and toxic organic solvents with greener alternatives is another critical aspect. arkat-usa.orgmdpi.com Water is an ideal green solvent, and research into aqueous-based enzymatic reactions for mandelate (B1228975) synthesis is ongoing. arkat-usa.org Other sustainable options include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), as well as deep eutectic solvents (DESs). mdpi.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. Chemoenzymatic dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically achieve a 100% yield of the desired enantiomer from a racemic mixture, thus maximizing atom economy. mdpi.com

Green Chemistry ApproachPotential Application in this compound SynthesisAnticipated Benefits
Biocatalysis Direct enzymatic esterification of (S)-mandelic acid or kinetic resolution of racemic methyl mandelate.High enantioselectivity, mild reaction conditions, reduced byproducts.
Renewable Feedstocks Use of glucose or other biomass-derived materials as starting points for microbial fermentation to produce (S)-mandelic acid.Reduced reliance on fossil fuels, lower carbon footprint.
Green Solvents Performing enzymatic or chemical synthesis steps in water, supercritical fluids, or bio-based solvents.Reduced environmental pollution and health hazards associated with volatile organic compounds.
Catalysis Development of reusable solid acid catalysts for esterification to replace corrosive liquid acids.Simplified product purification, reduced waste, and catalyst recycling.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis into continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. researchgate.netdntb.gov.ua These technologies are poised to revolutionize the production of fine chemicals, including this compound. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govamidetech.com

Future research in this area will likely focus on:

Multi-step Synthesis: The development of fully automated, multi-step flow systems that can perform a series of reactions in a continuous sequence. researchgate.net This would enable the synthesis of complex molecules from simple starting materials without the need for manual intervention and purification of intermediates.

High-Throughput Optimization: Automated platforms can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation. This can significantly accelerate the development of new and improved synthetic routes.

Process Intensification: Flow reactors often have much higher surface-area-to-volume ratios than batch reactors, leading to enhanced heat and mass transfer. This can result in faster reaction rates, higher yields, and improved selectivity.

Flow Chemistry/Automation FeatureApplication to this compound SynthesisPotential Advantages
Precise Process Control Fine-tuning of temperature, pressure, and residence time for esterification or resolution reactions.Improved yield, selectivity, and reproducibility.
Enhanced Safety Small reactor volumes minimize the risks associated with handling hazardous reagents and exothermic reactions.Safer operating conditions, especially at an industrial scale.
Telescoped Reactions Combining multiple reaction steps (e.g., synthesis and purification) into a single continuous process.Reduced processing time, solvent usage, and waste generation.
Automated Optimization Robotic systems for rapid screening of catalysts, solvents, and other reaction parameters.Accelerated process development and discovery of novel synthetic routes.

Exploration of Novel Biocatalytic Systems

Biocatalysis is a cornerstone of green chemistry, and the discovery and engineering of new enzymes will continue to be a major driver of innovation in the synthesis of this compound. mdpi.com While lipases are commonly used for the kinetic resolution of racemic mandelate esters, there is significant potential for the development of more efficient and selective biocatalytic systems. mdpi.commdpi.com

Emerging research in this area includes:

Enzyme Engineering: Advances in protein engineering techniques, such as directed evolution and rational design, are enabling the creation of enzymes with improved properties, including enhanced stability, activity, and stereoselectivity. researchgate.net For example, enzymes can be engineered to be more tolerant of organic solvents or to have altered substrate specificity.

Metabolic Engineering: The engineering of entire metabolic pathways in microorganisms offers the potential for the de novo biosynthesis of (S)-mandelic acid and its esters from simple carbon sources like glucose. researchgate.net This approach could provide a highly sustainable and cost-effective production route.

Immobilization Technologies: Immobilizing enzymes on solid supports can enhance their stability and allow for their reuse, which is crucial for the economic viability of industrial-scale biocatalytic processes. mdpi.com Research into new immobilization materials and techniques is ongoing.

Biocatalytic SystemApplication in this compound SynthesisResearch Focus
Engineered Lipases Highly selective kinetic resolution of racemic methyl mandelate or direct esterification of (S)-mandelic acid.Improving enantioselectivity, thermal stability, and solvent tolerance.
(S)-Mandelate Dehydrogenase Asymmetric reduction of methyl benzoylformate to this compound.Enhancing cofactor regeneration and enzyme stability.
Nitrilases Enantioselective hydrolysis of mandelonitrile (B1675950) to (S)-mandelic acid, a precursor to the ester.Broadening substrate scope and improving enantioselectivity. researchgate.net
Whole-Cell Biocatalysts Use of engineered microorganisms for the multi-step synthesis of this compound from simple feedstocks.Optimizing metabolic pathways and improving product titers. researchgate.net

Advanced Materials Science Applications

While this compound is primarily known as a chiral building block in the pharmaceutical and fragrance industries, its unique stereochemistry also presents opportunities for its use in advanced materials science. chemimpex.com The ability of chiral molecules to influence the structure and properties of materials at the molecular level is a rapidly growing area of research.

Potential future applications in materials science include:

Chiral Polymers: The incorporation of chiral units, such as this compound, into polymer backbones can lead to the formation of helical polymers with unique optical and electronic properties. researchgate.netadvancedsciencenews.com These materials could find applications in areas such as chiral separations, asymmetric catalysis, and optoelectronics.

Chiral Liquid Crystals: Chiral molecules can be used as dopants to induce a helical twist in nematic liquid crystals, leading to the formation of cholesteric liquid crystals. researchgate.netrsc.orgdakenchem.comacs.org These materials are used in a variety of applications, including displays, sensors, and optical filters. The specific structure of this compound could be explored for its ability to induce desirable properties in liquid crystal mixtures.

Chiral Recognition: The enantioselective interactions of chiral molecules are crucial for many biological and chemical processes. nih.govacs.org Materials functionalized with this compound could be developed for applications in chiral recognition, such as in sensors for detecting specific enantiomers or in stationary phases for chiral chromatography. researchgate.net

Material ApplicationRole of this compoundPotential Functionality
Chiral Polymers As a chiral monomer or a chiral initiator in polymerization reactions.Induction of helical polymer structures, leading to chiroptical properties.
Liquid Crystal Displays As a chiral dopant to induce a helical structure in a nematic liquid crystal host.Control of the pitch and handedness of the helical structure for display applications.
Chiral Sensors As a chiral selector immobilized on a sensor surface.Enantioselective detection of other chiral molecules.
Asymmetric Catalysis As a ligand for a metal catalyst or as a chiral organocatalyst.Creation of a chiral environment for enantioselective chemical transformations.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing Methyl (S)-(+)-mandelate with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves esterification of (S)-mandelic acid using methanol under acid catalysis, followed by purification via recrystallization or chromatography. Characterization requires chiral HPLC or capillary electrophoresis to confirm enantiomeric purity (≥99%) . Optical rotation measurements ([α]D) and electronic circular dichroism (ECD) spectroscopy (e.g., bands at 262 nm for S-enantiomer) are critical for verifying optical activity .

Q. How can researchers design experiments to quantify enantiomeric excess (ee) in this compound?

  • Methodological Answer : Use chiral stationary phases (e.g., permethylated β-cyclodextrin) in capillary electrophoresis or HPLC for enantiomeric separation. Pair experimental results with molecular modeling to assess chiral recognition mechanisms, such as hydrogen bonding and π-π interactions . Kinetic resolution via lipase-catalyzed acetylation (e.g., Burkholderia sp. GXU56 lipase) provides a biocatalytic approach to determine ee .

Q. What are the key considerations for validating the optical purity of this compound in solvent systems?

  • Methodological Answer : Solvent choice impacts ECD spectral accuracy. For example, water and hexafluoroisopropanol (HFiP) show minimal solvatochromic shifts (≤3 nm), making them suitable for reproducible measurements. Cross-validate experimental ECD spectra (e.g., 262 nm peak for S-enantiomer) with time-dependent density functional theory (TDDFT) calculations, noting inherent errors (e.g., 0.62 eV for low-energy bands) .

Advanced Research Questions

Q. How can discrepancies between computational and experimental ECD spectra of this compound be addressed?

  • Methodological Answer : Optimize TDDFT parameters (e.g., CAM-B3LYP functional with aug-cc-pVDZ basis set) to improve agreement with experimental bands (e.g., 220 nm n→π* transition). Address overestimated intensities at 186 nm by incorporating solvent effects explicitly in simulations . Meta-analyses of existing datasets can identify systematic errors in computational protocols .

Q. What enzymatic strategies enhance the enantioselective resolution of racemic methyl mandelate?

  • Methodological Answer : Screen lipases (e.g., Burkholderia sp. GXU56) for kinetic resolution efficiency. Immobilize enzymes on solid supports (e.g., silica) to improve reusability and stability. Monitor reaction progress via pH indicators or derivatization with chromophores (e.g., acetylated mandelonitrile) .

Q. How should mixed-methods approaches be applied to study this compound’s role in asymmetric synthesis?

  • Methodological Answer : Combine quantitative data (e.g., reaction yields, ee values) with qualitative insights (e.g., mechanistic studies via NMR or X-ray crystallography). For example, use quasi-experimental designs to correlate esterification conditions (temperature, catalyst) with stereochemical outcomes, supplemented by molecular dynamics simulations .

Q. What meta-analysis frameworks are suitable for reconciling contradictory data on this compound’s chiroptical properties?

  • Methodological Answer : Apply PRISMA guidelines to aggregate studies on ECD spectra, solvent effects, and computational models. Stratify data by experimental conditions (e.g., solvent dielectric constant) and use random-effects models to account for heterogeneity. Prioritize studies with validated optical purity (≥99%) and explicit methodology .

Data Contradiction and Reproducibility

Q. How can researchers mitigate inconsistencies in reported pKa values for this compound derivatives?

  • Methodological Answer : Standardize measurement conditions (e.g., ionic strength, temperature) and validate results via multiple techniques (e.g., potentiometry, UV-Vis titration). Note that pKa varies with substituents; for example, methyl mandelate (pKa 12.19) vs. mandelic acid (pKa 3.41) .

Q. What protocols ensure reproducibility in synthesizing this compound for catalytic applications?

  • Methodological Answer : Document reaction parameters (e.g., molar ratios, catalyst loading) and purification steps in detail. Use Mendeley Data or similar platforms to share raw spectra, chromatograms, and computational input files . Cross-validate synthetic routes with independent labs to confirm yields and ee values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.